2-Ethyloxane-3-carboxylic acid

Description

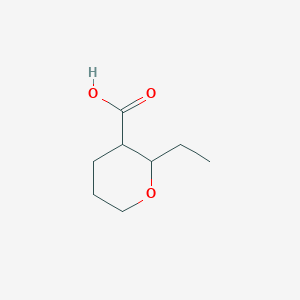

Structure

3D Structure

Properties

IUPAC Name |

2-ethyloxane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-7-6(8(9)10)4-3-5-11-7/h6-7H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHKRFNNNRNQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(CCCO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Stereochemical Aspects of 2 Ethyloxane 3 Carboxylic Acid

Systematic Naming Conventions for 2-Ethyloxane-3-carboxylic acid

The name "this compound" is derived from systematic IUPAC (International Union of Pure and Applied Chemistry) nomenclature rules. The parent structure is a six-membered heterocyclic ring containing one oxygen atom, for which "oxane" is the preferred IUPAC name. wikipedia.org The principal functional group, which dictates the suffix of the name, is the carboxylic acid. physicsandmathstutor.com

When a carboxyl group is attached to a ring, the suffix "-carboxylic acid" is appended to the name of the cyclic compound. chemistrysteps.com The numbering of the oxane ring begins at the oxygen atom (position 1) and proceeds in a direction that assigns the lowest possible locants (numbers) to the substituents. In this case, the substituents are an ethyl group (-CH₂CH₃) at position 2 and a carboxylic acid group (-COOH) at position 3.

Table 1: Breakdown of the IUPAC Name

| Component | Meaning |

| 2-Ethyl | An ethyl group is attached to the second carbon of the parent ring. |

| oxane | The parent structure is a six-membered saturated ring with one oxygen atom. wikipedia.org |

| -3-carboxylic acid | A carboxylic acid group is attached to the third carbon of the parent ring. |

Chirality and Stereoisomerism in this compound

Chirality is a key feature of this compound, arising from the presence of stereogenic centers. A stereogenic center is typically a carbon atom bonded to four different groups. physicsandmathstutor.com In this molecule, both the carbon at position 2 (C2) and the carbon at position 3 (C3) are chiral.

C2 is bonded to a hydrogen atom, an ethyl group, the C3 of the ring (bearing the carboxyl group), and the oxygen atom of the ring.

C3 is bonded to a hydrogen atom, a carboxylic acid group, the C2 of the ring (bearing the ethyl group), and the C4 of the ring.

The presence of two distinct chiral centers means that a maximum of 2ⁿ (where n is the number of chiral centers) stereoisomers can exist. wizeprep.com For this compound, there are 2² = 4 possible stereoisomers.

Stereoisomers are molecules with the same molecular formula and connectivity but different spatial arrangements of atoms. masterorganicchemistry.com They can be classified as either enantiomers or diastereomers. oregonstate.edu

Enantiomers are non-superimposable mirror images of each other. masterorganicchemistry.com They have opposite configurations (R/S) at all chiral centers.

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com They have different configurations at some, but not all, chiral centers.

For this compound, the four stereoisomers exist as two pairs of enantiomers. The relationship between a member of one pair and a member of the other pair is diastereomeric.

Table 2: Stereoisomeric Relationships

| Configuration | Relationship to (2R, 3R) | Type |

| (2R, 3R) | - | Reference |

| (2S, 3S) | Enantiomer | Stereoisomer |

| (2R, 3S) | Diastereomer | Stereoisomer |

| (2S, 3R) | Diastereomer | Stereoisomer |

The (2R, 3R) and (2S, 3S) isomers are enantiomers. The (2R, 3S) and (2S, 3R) isomers constitute another pair of enantiomers.

X-ray Crystallography: This is a powerful technique that can provide the unambiguous three-dimensional structure of a molecule in its crystalline state, from which the absolute configuration can be determined. wikipedia.org The crystalline sponge method is a modern variant that can be used for samples that are difficult to crystallize on their own. rsc.org

Chiroptical Spectroscopy: Techniques such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) measure the differential interaction of a chiral molecule with polarized light. The resulting spectra can be compared with those calculated for known configurations using computational methods, such as time-dependent density functional theory (TDDFT), to assign the absolute configuration. researchgate.net

NMR Spectroscopy: While standard NMR does not distinguish between enantiomers, the use of chiral derivatizing agents, chiral solvating agents, or chiral shift reagents can induce diastereomeric environments that result in separable signals for the enantiomers. The DP4+ method, which compares experimental and computationally predicted NMR chemical shifts, is a modern approach for assigning stereochemistry. frontiersin.org

Chemical Correlation: The absolute configuration can be determined by chemically converting the unknown compound, without affecting the chiral center, into a compound of known absolute configuration. wikipedia.org

Conformational Analysis of the Oxane Ring in this compound

The oxane ring is not planar. To minimize angle and torsional strain, it adopts a non-planar, puckered conformation, with the "chair" conformation being the most stable and lowest in energy. wikipedia.orgunicamp.br In a chair conformation, the substituents on the ring carbons can occupy two distinct types of positions: axial (perpendicular to the ring's average plane) and equatorial (extending from the perimeter of the ring). pressbooks.pub

Due to rotation around the single bonds, the ring can undergo a "ring flip," interconverting between two chair conformations. pressbooks.pub During this process, all axial bonds become equatorial, and all equatorial bonds become axial. pressbooks.pub The energetic preference for a substituent to be in the equatorial position is determined by its size, as axial positions lead to greater steric hindrance from 1,3-diaxial interactions.

For this compound, the conformational preference depends on the relative stereochemistry of the ethyl and carboxylic acid groups (cis or trans).

trans-isomers ((2R, 3R) and (2S, 3S)): In these isomers, the two substituents are on opposite faces of the ring. This allows for a conformation where both the ethyl group and the carboxylic acid group can occupy equatorial positions (diequatorial). The alternative chair conformation would place both groups in the more sterically hindered axial positions (diaxial). Therefore, the diequatorial conformation is overwhelmingly favored.

cis-isomers ((2R, 3S) and (2S, 3R)): In these isomers, the substituents are on the same face of the ring. This necessitates that in any chair conformation, one group must be axial and the other equatorial. Two chair conformers exist in equilibrium. Given that the ethyl group is generally considered sterically bulkier than the carboxylic acid group, the conformer in which the ethyl group is in the more spacious equatorial position and the carboxylic acid is in the axial position is expected to be the more stable and thus more populated conformer at equilibrium.

Table 3: Conformational Preferences of this compound Diastereomers

| Diastereomer | Substituent Relationship | Most Stable Conformation | Description |

| trans | (2,3-diequatorial) | (e,e) | Both bulky groups occupy the less hindered equatorial positions, leading to high conformational stability. |

| trans | (2,3-diaxial) | (a,a) | Highly disfavored due to significant 1,3-diaxial steric interactions. |

| cis | (2-equatorial, 3-axial) | (e,a) | Likely the major conformer, placing the larger ethyl group in the equatorial position. |

| cis | (2-axial, 3-equatorial) | (a,e) | The minor conformer at equilibrium due to the axial placement of the bulkier ethyl group. |

Synthetic Methodologies for 2 Ethyloxane 3 Carboxylic Acid and Analogues

De Novo Synthesis Approaches to the 2-Ethyloxane-3-carboxylic acid Core

De novo synthesis, the construction of complex molecules from simpler, commercially available starting materials, offers a versatile platform for creating the this compound scaffold. mdpi.comrsc.org This approach is particularly valuable for introducing isotopic labels or for creating analogues with diverse substitution patterns. researchgate.netrsc.org

Ring-Closure Strategies for Oxane Ring Formation

The formation of the oxane (tetrahydropyran) ring is a critical step in the synthesis of this compound. Various ring-closure reactions, including nucleophilic and electrophilic cyclizations, are employed to construct this six-membered heterocycle. numberanalytics.com

One common strategy involves the intramolecular cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group. For instance, a diol can be selectively monotosylated, and subsequent deprotonation with a base can induce an intramolecular Williamson ether synthesis to form the oxane ring. acs.org The kinetics of these cyclizations are often more favorable for five- and six-membered rings compared to smaller rings like oxetanes. acs.org

Another approach is the acid-catalyzed cyclization of diols that also possess a carboxylic acid functionality. This method can be optimized by controlling the reaction temperature and utilizing catalysts such as p-toluenesulfonic acid. Additionally, ring-opening of epoxides followed by ring-closing reactions provides a pathway to substituted oxanes. acs.orgacs.org

| Ring-Closure Strategy | Description | Key Reagents/Conditions | Reference |

| Intramolecular Williamson Ether Synthesis | Cyclization of a hydroxy-halo or hydroxy-tosylate precursor. | Base (e.g., NaH, KOtBu) | acs.org |

| Acid-Catalyzed Cyclization | Cyclization of a diol containing a carboxylic acid. | Acid catalyst (e.g., p-toluenesulfonic acid), heat | |

| Epoxide Ring-Opening/Ring-Closure | Opening of an epoxide followed by intramolecular cyclization. | Nucleophile, base | acs.orgacs.org |

Strategic Introduction of the Carboxylic Acid Functionality

The carboxylic acid group can be introduced at various stages of the synthesis. One method is to carry the carboxyl group, or a precursor like an ester or nitrile, through the synthetic sequence. For example, a starting material already containing a carboxylic acid or ester can be used in the ring-forming reaction.

Alternatively, the carboxylic acid can be generated from a precursor group after the oxane ring is formed. The carboxylation of Grignard reagents with carbon dioxide is a well-established method for introducing a carboxylic acid group with the addition of one carbon atom. cutm.ac.in This would involve forming an organometallic species at the desired position on the oxane ring, followed by reaction with CO2.

Regioselective and Stereoselective Installation of the Ethyl Substituent

The placement and stereochemistry of the ethyl group at the C-2 position are crucial for the identity and potential biological activity of the final molecule. Regioselectivity, the control of where a reaction occurs on a molecule, and stereoselectivity, the control of the spatial arrangement of atoms, are key considerations. masterorganicchemistry.comquora.commdpi.comrsc.org

The ethyl group can be introduced through several methods. One approach is to use a starting material that already contains the ethyl group in the correct position. For example, a substituted furan (B31954) derivative can be a precursor to the oxane ring system.

Another strategy involves the alkylation of an intermediate. For instance, the C-2 position of a suitable oxane precursor could be deprotonated using a strong base, followed by reaction with an ethyl halide. The choice of substrate and reaction conditions will heavily influence the regioselectivity of this step. quora.com Stereocontrol can be achieved by using chiral auxiliaries or catalysts, or by taking advantage of substrate-controlled diastereoselectivity in the cyclization or alkylation steps.

Transformative Syntheses from Precursor Compounds

Transformative syntheses involve the modification of a pre-existing molecule that already contains the core oxane ring structure. These methods are often more direct and can be highly efficient.

Oxidation of Primary Alcohols and Aldehydes to the Carboxylic Acid Moiety

A common and fundamental transformation in organic synthesis is the oxidation of a primary alcohol or an aldehyde to a carboxylic acid. libretexts.orglibretexts.orgnih.govresearchgate.netpharmacy180.com This method is directly applicable to the synthesis of this compound from a precursor such as (2-ethyloxan-3-yl)methanol or 2-ethyloxane-3-carbaldehyde.

A variety of oxidizing agents can be employed for this purpose. pharmacy180.com Traditional reagents include potassium dichromate(VI) in the presence of dilute sulfuric acid. libretexts.orglibretexts.org During this reaction, the orange dichromate(VI) ion is reduced to the green chromium(III) ion. To ensure the oxidation proceeds fully to the carboxylic acid, an excess of the oxidizing agent is used, and the reaction is often heated under reflux to prevent the escape of any intermediate aldehyde. libretexts.orglibretexts.org

More modern and milder methods are also available. For instance, a combination of Selectfluor and sodium bromide in a mixture of acetonitrile (B52724) and water can efficiently oxidize primary alcohols and aldehydes to carboxylic acids, often with high functional group tolerance. nih.gov Another protocol uses 1-hydroxycyclohexyl phenyl ketone under strongly basic conditions (sodium tert-butoxide) for the chemoselective oxidation of primary alcohols and aldehydes in the presence of other functional groups like secondary alcohols. nih.gov

| Oxidizing Agent/System | Substrate | Key Features | Reference |

| Potassium Dichromate(VI) / H₂SO₄ | Primary Alcohol, Aldehyde | Strong, classic oxidant; requires heating under reflux. | libretexts.orglibretexts.org |

| Selectfluor / NaBr | Primary Alcohol, Aldehyde | Mild conditions, good functional group compatibility. | nih.gov |

| 1-Hydroxycyclohexyl phenyl ketone / NaOtBu | Primary Alcohol, Aldehyde | High chemoselectivity, tolerates various functional groups. | nih.gov |

Asymmetric Synthesis of Chiral this compound and Related Systems

The synthesis of single-enantiomer compounds is a cornerstone of modern pharmaceutical and chemical research, as the biological activity of a molecule often resides in only one of its enantiomers. wikipedia.org The construction of chiral centers in molecules like this compound, which contains stereocenters at the C2 and C3 positions of the oxane ring, requires precise control over the stereochemical outcome of reactions. Asymmetric synthesis provides the tools to achieve this, producing the desired stereoisomer in high purity. wikipedia.org This is accomplished through strategies including the use of chiral auxiliaries, enantioselective catalysts, or diastereoselective reactions that favor the formation of one stereoisomer over others. wikipedia.orgtcichemicals.com

Chiral Auxiliary Mediated Synthetic Routes

A widely employed strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into a substrate molecule. wikipedia.orgyork.ac.uk This auxiliary acts as a stereochemical guide, directing subsequent transformations to occur on a specific face of the molecule, thereby creating a new stereocenter with a predictable configuration. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

In the context of synthesizing chiral oxane carboxylic acids, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephenamine amide, can be attached to an acyclic precursor. wikipedia.orgnih.gov For instance, an achiral carboxylic acid fragment can be coupled to the auxiliary to form a chiral amide. The steric hindrance imposed by the auxiliary's substituents then directs the diastereoselective alkylation or acylation at the α-position. Subsequent steps, such as ring-closing metathesis or an intramolecular etherification, would form the oxane ring. Finally, the removal of the auxiliary reveals the chiral carboxylic acid.

Pseudoephenamine has been demonstrated as a versatile chiral auxiliary for asymmetric alkylation reactions, showing remarkable stereocontrol, particularly in the formation of quaternary carbon centers. nih.gov Amides derived from pseudoephenamine often exhibit high crystallinity, which facilitates purification by recrystallization. nih.gov Similarly, Evans' oxazolidinone auxiliaries are highly effective in controlling the stereochemistry of aldol (B89426) reactions and alkylations, reactions that can be pivotal in setting the stereocenters of precursors to substituted oxanes. tcichemicals.com

Table 1: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis This table is interactive. Click on the headers to sort.

| Chiral Auxiliary | Typical Reaction | Key Feature | Reference |

|---|---|---|---|

| Evans' Oxazolidinones | Aldol Reactions, Alkylations | Forms a rigid chelated transition state with a Lewis acid, providing high diastereoselectivity. | tcichemicals.comwikipedia.org |

| Pseudoephedrine/Pseudoephenamine | Alkylations, Conjugate Additions | Forms crystalline derivatives; high diastereoselectivity in alkylations to form tertiary and quaternary centers. | nih.gov |

| Camphorsultam | Diels-Alder, Alkylations, Aldol Reactions | The bulky camphor (B46023) skeleton effectively shields one face of the enolate. | dokumen.pub |

Enantioselective Catalysis in Oxane Carboxylic Acid Synthesis

Enantioselective catalysis is a powerful and atom-economical approach to asymmetric synthesis where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product. wikipedia.org The catalyst creates a transient chiral environment around the substrate, lowering the activation energy for the formation of one enantiomer over the other. wikipedia.org

For the synthesis of chiral oxane systems, several catalytic enantioselective methods are applicable. The hetero-Diels-Alder reaction, for example, can construct the tetrahydropyran (B127337) ring in a single step. The use of chiral Lewis acid catalysts, such as Jacobsen's chiral chromium(III) catalysts, can render this cycloaddition highly enantioselective. nih.gov Another potent strategy is the intramolecular oxa-Michael reaction, where a tethered alcohol adds to an α,β-unsaturated ester. acs.org This cyclization can be catalyzed by chiral Brønsted acids or bases to afford enantioenriched tetrahydropyran rings. acs.org

Recent advances have also focused on cascade reactions. For instance, a quinidine-based phase-transfer catalyst has been used in an enantioselective cascade oxa-Michael-cyclization reaction to produce chiral carboxy-substituted isoxazolines, a strategy adaptable to oxane synthesis. rsc.org Similarly, copper-catalyzed enantioselective synthesis of α-quaternary ketones using chiral phosphine (B1218219) ligands demonstrates a method to create key stereocenters that could be precursors for oxane ring formation. nih.gov

Table 2: Examples of Enantioselective Catalytic Systems for Heterocyclic Synthesis This table is interactive. Click on the headers to sort.

| Catalyst System | Reaction Type | Product Type | Reported Enantioselectivity | Reference |

|---|---|---|---|---|

| Chiral Cr(III) Complex (Jacobsen's Catalyst) | Hetero-Diels-Alder | Tetrahydropyran-4-ones | High (Specific ee not stated) | nih.gov |

| Quinidine-based Phase-Transfer Catalyst | Cascade Oxa-Michael-Cyclization | Carboxy-substituted Isoxazolines | 91–96% ee | rsc.org |

| Copper/Chiral Phosphine Ligand | Allylic Acyl Substitution | α-Quaternary Ketones | 90:10 to >99:1 er | nih.gov |

Diastereoselective Approaches in the Preparation of this compound

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters created in a single reaction. For a molecule like this compound, this involves controlling the cis or trans relationship between the ethyl group at C2 and the carboxylic acid at C3.

A powerful method for the diastereoselective synthesis of highly substituted tetrahydropyran rings is the tandem Knoevenagel condensation/intramolecular Michael addition. acs.orgnih.gov This sequence involves the reaction of a β-ketoester with two equivalents of an aldehyde, which cyclizes to form a single diastereomer of the tetrahydropyran product in high yield. acs.org The stereochemical outcome is driven by the tendency of the substituents to occupy equatorial positions in the chair-like transition state of the Michael addition. acs.org

Intramolecular oxa-Michael additions are also highly valuable for controlling diastereoselectivity. nih.govacs.org The stereochemical outcome of these cyclizations can often be directed by the reaction conditions. Base-catalyzed reactions under kinetic control typically yield trans-2,6-disubstituted tetrahydropyrans, while thermodynamic conditions favor the more stable cis-isomers. nih.gov Conversely, Brønsted acid-catalyzed cyclization of α,β-unsaturated ester surrogates can provide excellent diastereoselectivity for the cis-product under mild conditions. acs.org The Prins cyclization, a reaction between an aldehyde and a homoallylic alcohol, is another established method for forming tetrahydropyran rings with defined stereochemistry. researchgate.net

Table 3: Diastereoselective Methods for Substituted Tetrahydropyran Synthesis This table is interactive. Click on the headers to sort.

| Method | Key Reaction | Stereochemical Control | Typical Diastereoselectivity | Reference |

|---|---|---|---|---|

| Tandem Knoevenagel/Michael | Aldol addition followed by intramolecular Michael addition | Thermodynamic control favoring equatorial substituents | Single diastereomer | acs.orgnih.gov |

| Intramolecular Oxa-Michael Addition | Base or acid-catalyzed conjugate addition of an alcohol | Kinetic vs. Thermodynamic control | dr from 7:1 to >20:1 | nih.govacs.org |

| Prins Cyclization | Acid-catalyzed condensation of an aldehyde and homoallylic alcohol | Based on substituents and reaction conditions | Up to 96% ds | researchgate.net |

Green Chemistry and Sustainable Synthetic Pathways for Carboxylic Acids

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis of carboxylic acids, including complex targets like this compound, is an area where these principles can have a significant impact by promoting the use of renewable feedstocks, safer solvents, and catalytic methods. nih.govresearchgate.net

A key focus of green chemistry is the replacement of hazardous reagents and solvents. mdpi.com For instance, the oxidation of aldehydes to carboxylic acids traditionally uses stoichiometric amounts of toxic heavy metals like chromium or manganese. mdpi.com A greener alternative is the use of hydrogen peroxide (H₂O₂), a clean oxidant whose only byproduct is water, in the presence of a recyclable catalyst. mdpi.comnih.gov Selenium-catalyzed oxidation of aldehydes with H₂O₂ in water has been reported as an eco-friendly protocol that affords carboxylic acids in excellent yields. mdpi.com Another approach utilizes a sulfonic acid-functionalized reduced graphene oxide (SA-rGO) as a solid acid carbocatalyst for the oxidation of aldehydes with H₂O₂. nih.gov

The use of water as a reaction solvent is another tenet of green chemistry, as it is non-toxic, non-flammable, and abundant. mdpi.com Syntheses of natural carboxylic acids have been demonstrated from natural oils using water as the primary solvent, highlighting the potential for sustainable production on an industrial scale. mdpi.com Furthermore, developing synthetic pathways from microbially produced platform chemicals derived from renewable resources is a major goal. nih.gov These bio-based starting materials can be converted into a variety of valuable chemicals, including carboxylic acids, through chemo-catalytic or enzymatic processes, reducing the reliance on petrochemical feedstocks. nih.gov

Table 4: Comparison of Traditional vs. Green Synthetic Methods for Carboxylic Acid Synthesis This table is interactive. Click on the headers to sort.

| Transformation | Traditional Method | Green Alternative | Green Chemistry Principle(s) Addressed | Reference |

|---|---|---|---|---|

| Aldehyde Oxidation | Stoichiometric KMnO₄ or CrO₃ in organic solvent | Catalytic Se or SA-rGO with H₂O₂ in water | Use of catalytic reagents, safer solvents, safer oxidants, high atom economy. | mdpi.comnih.gov |

| Solvent Choice | Dichloromethane, THF, Toluene | Water, Ethanol (B145695) | Use of safer solvents. | mdpi.comrsc.org |

| Starting Materials | Petrochemical-derived precursors | Bio-based feedstocks (e.g., from fermentation) | Use of renewable feedstocks. | nih.gov |

Chemical Reactivity and Transformation Pathways of 2 Ethyloxane 3 Carboxylic Acid

Reactions at the Carboxyl Group: Nucleophilic Acyl Substitution

The carboxyl group (-COOH) is a versatile functional group that can be converted into a wide array of derivatives through nucleophilic acyl substitution. radtech.org This class of reactions involves the replacement of the hydroxyl (-OH) group by a nucleophile. The general mechanism proceeds via an addition-elimination pathway, where the nucleophile first adds to the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group. chemistrysteps.com For carboxylic acids, the -OH is a poor leaving group and typically requires activation to facilitate the substitution.

Esterification is the process of converting a carboxylic acid into an ester. This is a cornerstone transformation for 2-Ethyloxane-3-carboxylic acid.

Fischer Esterification: This is a classic acid-catalyzed esterification where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process. libretexts.orgpatsnap.com To drive the reaction towards the ester product, either the alcohol is used in large excess, or the water formed as a byproduct is removed, often by azeotropic distillation. organic-chemistry.org The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the alcohol nucleophile. libretexts.org

DCC-Mediated Esterification (Steglich Esterification): For substrates that are sensitive to strong acids and high temperatures, milder methods are employed. The Steglich esterification utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). organic-chemistry.orgorganic-chemistry.orgwikipedia.org This reaction is typically performed at room temperature. wikipedia.org DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. organic-chemistry.org The alcohol then reacts with this intermediate to form the ester. DMAP acts as a catalyst by forming an even more reactive acylpyridinium species. organic-chemistry.orgresearchgate.net A key advantage of this method is that the water produced is consumed by DCC, which converts to the insoluble dicyclohexylurea (DCU), simplifying product purification. wikipedia.org

Table 1: Comparison of Esterification Methods for this compound

| Method | Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Fischer Esterification | Alcohol (often as solvent), strong acid catalyst (e.g., H₂SO₄), heat. | Inexpensive reagents, suitable for simple alcohols. | Reversible reaction, harsh conditions (acid, heat) may not be suitable for sensitive molecules. |

| DCC-Mediated Esterification | Alcohol, DCC, catalytic DMAP, aprotic solvent (e.g., CH₂Cl₂), room temperature. | Mild conditions, high yields, suitable for acid-labile substrates, irreversible. organic-chemistry.orgwikipedia.org | DCC is an allergen, the DCU byproduct can be difficult to remove completely. |

Amides are synthesized by reacting this compound with primary or secondary amines.

Direct Amidation: The direct thermal condensation of a carboxylic acid and an amine to form an amide is challenging. The acidic carboxylic acid and the basic amine readily form a stable and unreactive ammonium carboxylate salt. chemistrysteps.commdpi.com Achieving direct amidation requires very high temperatures (typically >160-180 °C) to dehydrate this salt, conditions which can degrade many organic molecules. mdpi.com

Carbodiimide Coupling: A more practical and widely used method for amide bond formation involves activating the carboxylic acid with a coupling agent like DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). chemistrysteps.comtaylorandfrancis.com Similar to esterification, the carbodiimide activates the carboxyl group to form an O-acylisourea intermediate. chemistrysteps.com This intermediate is then readily attacked by the amine nucleophile to yield the corresponding amide and a urea byproduct (e.g., DCU). chemistrysteps.comtaylorandfrancis.com The reaction proceeds under mild conditions, typically at room temperature, and gives high yields. chemistrysteps.com Additives like 1-hydroxybenzotriazole (HOBt) can be used to suppress side reactions and increase efficiency. wikipedia.org

The hydroxyl group of this compound can be replaced by a halogen, typically chlorine, to form a highly reactive acyl chloride. Acyl chlorides are valuable synthetic intermediates because the chloride ion is an excellent leaving group, allowing them to react readily with a wide range of nucleophiles. masterorganicchemistry.com

The most common reagent for this transformation is thionyl chloride (SOCl₂). masterorganicchemistry.comlibretexts.orgchemistrysteps.com The reaction involves the carboxylic acid attacking the sulfur of SOCl₂, which converts the hydroxyl group into a chlorosulfite group—a much better leaving group. libretexts.org A chloride ion, generated in the reaction, then acts as a nucleophile, attacking the carbonyl carbon in a nucleophilic acyl substitution to yield the acyl chloride. youtube.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. masterorganicchemistry.com Other reagents like phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) can also be used. chemistrysteps.com

Acid anhydrides are another activated derivative of carboxylic acids. A symmetric anhydride of this compound could be formed by the dehydration of two molecules of the acid. This typically requires strong heating, which may not be suitable for all substrates. st-andrews.ac.uk

A more common laboratory method involves reacting the carboxylate salt of the acid (e.g., sodium 2-ethyloxane-3-carboxylate) with its corresponding acyl chloride (2-ethyloxane-3-carbonyl chloride). This nucleophilic acyl substitution reaction, where the carboxylate acts as the nucleophile and displaces the chloride leaving group, yields the acid anhydride. Alternatively, various dehydrating condensation reagents can be used under milder conditions.

The carboxyl group can be reduced to yield either a primary alcohol or an aldehyde.

Reduction to Primary Alcohols: Carboxylic acids are resistant to reduction by milder agents like sodium borohydride (NaBH₄). chemguide.co.uk Strong reducing agents are required, with lithium aluminum hydride (LiAlH₄) being the most common. chemguide.co.ukchemistrysteps.comlibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an acidic workup. chemguide.co.uk The reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the primary alcohol, making it impossible to stop at the aldehyde stage with this reagent. chemguide.co.ukchemistrysteps.com Borane (BH₃), often used as a BH₃-THF or BH₃-SMe₂ complex, is another powerful reagent that selectively reduces carboxylic acids to alcohols and is often preferred for its greater tolerance of other functional groups compared to LiAlH₄. stackexchange.comcommonorganicchemistry.com

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is difficult because aldehydes are more easily reduced than the starting acid. chemistrysteps.com Therefore, a direct one-step conversion is challenging. The transformation is usually achieved via a two-step process. First, the this compound is converted to a more reactive derivative, such as an acyl chloride or an ester. The resulting acyl chloride can then be reduced to the aldehyde using a less reactive hydride reagent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), which is too sterically hindered to reduce the aldehyde further. libretexts.org Similarly, esters can be reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H) at low temperatures (e.g., -78 °C). libretexts.orgchemistrysteps.com

Table 2: Summary of Reduction Products and Reagents

| Desired Product | Starting Material | Reagent(s) | Key Considerations |

|---|

| Primary Alcohol | this compound | 1. LiAlH₄, dry ether/THF 2. H₃O⁺ workup | Powerful, non-selective reagent; reduces many other functional groups. chemguide.co.uklibretexts.org | | | this compound | BH₃•THF or BH₃•SMe₂ | More selective than LiAlH₄; tolerates esters and other groups. commonorganicchemistry.com | | Aldehyde | 2-Ethyloxane-3-carbonyl chloride | LiAlH(Ot-Bu)₃ | Two-step process; uses a hindered, less reactive hydride to prevent over-reduction. libretexts.org | | | Methyl 2-ethyloxane-3-carboxylate | DIBAL-H, low temperature (-78 °C) | Two-step process; low temperature is crucial to isolate the aldehyde. libretexts.org |

Reactions Involving the Oxane Ring System

The oxane ring of this compound is a tetrahydropyran (B127337) (THP) system. As a saturated six-membered cyclic ether, it is significantly less strained than its smaller counterparts, oxetane (four-membered) and oxirane (three-membered). acs.org Consequently, the oxane ring is generally stable and unreactive under many conditions, particularly basic and nucleophilic conditions. researchgate.net

However, under strong acidic conditions, the ether oxygen can be protonated. This activation can lead to ring-opening reactions if a suitable nucleophile is present and the conditions are forcing (e.g., high temperatures, strong nucleophilic acids like HBr or HI). The reaction would proceed via an Sₙ1 or Sₙ2-type mechanism, leading to a halo-substituted hydroxyalkanoic acid. Compared to the highly strained oxetane ring, which readily undergoes ring-opening with a variety of nucleophiles even under mild Lewis acid catalysis, the oxane ring requires much harsher conditions for cleavage. radtech.orgresearchgate.net For this compound, reactions at the carboxyl group will almost always occur in preference to reactions involving the cleavage of the stable oxane ring.

Ring-Opening Reactions and Mechanistic Considerations

The oxane ring is a six-membered saturated ether, which is generally more stable and less prone to ring-opening reactions compared to its smaller cyclic ether counterparts like oxetanes and epoxides. However, under certain conditions, particularly with the activation of the ether oxygen by Lewis or Brønsted acids, the ring can be cleaved by nucleophiles.

The presence of the carboxylic acid group at the 3-position and an ethyl group at the 2-position introduces electronic and steric factors that would influence the regioselectivity of a potential ring-opening reaction. Acid catalysis would likely proceed through protonation of the ether oxygen, forming an oxonium ion. The subsequent nucleophilic attack could, in principle, occur at either C2 or C6.

Mechanistic Considerations:

SN1-type mechanism: In the presence of a strong acid and a non-nucleophilic counterion, a carbocation could form at C2, stabilized by the adjacent oxygen atom. However, the presence of the electron-withdrawing carboxylic acid group at C3 might destabilize a carbocation at C2, making this pathway less favorable.

SN2-type mechanism: A direct nucleophilic attack on the protonated ether at the less sterically hindered C6 position is a more probable pathway. The ethyl group at C2 would provide significant steric hindrance to an attack at this position.

An intramolecular ring-opening is also a possibility. For some oxetane-carboxylic acids, spontaneous isomerization to lactones has been observed upon heating or even at room temperature, driven by the intramolecular nucleophilic attack of the carboxylic acid. nih.gov While the oxane ring is less strained, this type of transformation cannot be entirely ruled out for this compound, potentially leading to a seven-membered lactone under thermal or acidic conditions.

Table 1: Potential Ring-Opening Reactions of this compound

| Reagent/Condition | Potential Product(s) | Mechanism | Notes |

| HBr, heat | 6-Bromo-5-ethyl-4-hydroxyheptanoic acid | SN2 | Attack at the less hindered C6 position. |

| Lewis Acid (e.g., BF3·OEt2) | Polymerization or ring-opened products | Cationic ring-opening | Dependent on reaction conditions and nucleophiles present. |

| Strong Acid, heat | Isomerization to a lactone | Intramolecular SN2 | Analogous to reactivity seen in oxetane-carboxylic acids. nih.gov |

Functionalization and Derivatization of the Oxane Core

Functionalization of the oxane core of this compound, without ring-opening, would likely involve reactions at the C-H bonds of the ring. Such reactions are generally challenging due to the inertness of saturated C-H bonds. However, modern synthetic methods, such as those involving radical chemistry or transition-metal-catalyzed C-H activation, could potentially be employed.

Derivatization, on the other hand, primarily involves transformations of the carboxylic acid group, which is a versatile handle for a wide range of chemical modifications. thermofisher.comnih.gov

Common Derivatization Reactions:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) or a coupling agent (e.g., DCC) would yield the corresponding ester.

Amide Formation: Treatment with an amine and a coupling agent (e.g., EDC, HATU) would produce an amide. nih.gov

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF). acs.org

Decarboxylation: While challenging for saturated aliphatic carboxylic acids, decarboxylative functionalization is a powerful tool in modern organic synthesis. princeton.edu Photoredox catalysis, for instance, has been used for the decarboxylative alkylation of 3-aryloxetan-3-carboxylic acids. beilstein-journals.org

Table 2: Potential Derivatization Reactions of the Carboxylic Acid Group

| Reagent | Product Functional Group |

| CH₃OH, H⁺ | Methyl ester |

| NH₃, DCC | Primary amide |

| LiAlH₄, then H₂O | Primary alcohol |

| SOCl₂ | Acyl chloride |

Reactivity of the Ethyl Side Chain

The ethyl side chain at the C2 position of the oxane ring is composed of saturated sp³-hybridized carbon atoms and is therefore relatively unreactive. Functionalization would require harsh conditions, typically involving free radical reactions. For example, radical halogenation (e.g., with NBS or Br₂ under UV light) could potentially introduce a halogen atom at the benzylic-like position (the carbon adjacent to the ether oxygen), although selectivity might be an issue.

Stereoselective Chemical Transformations

The this compound molecule contains at least two stereocenters (at C2 and C3). The stereochemistry of these centers will have a significant influence on the outcome of any stereoselective reactions.

Diastereoselective Reactions:

Reactions at the carboxylic acid group or at other positions on the ring would be influenced by the existing stereochemistry. For instance, the approach of a bulky reagent to the carboxylic acid could be sterically hindered by one of the substituents on the oxane ring, leading to a diastereoselective transformation if a new stereocenter is formed.

Enantioselective Synthesis:

The synthesis of a single enantiomer of this compound would require a stereoselective synthetic route. This could involve methods such as:

Asymmetric catalysis: For example, an asymmetric hydrogenation or a Michael addition to a prochiral precursor could establish the stereocenters.

Use of a chiral auxiliary: A chiral auxiliary attached to a precursor molecule could direct the stereochemical outcome of a key bond-forming reaction.

Resolution: A racemic mixture of this compound or a synthetic intermediate could be separated into its constituent enantiomers, for example, by forming diastereomeric salts with a chiral amine.

The principles of stereoselective synthesis are well-established for substituted tetrahydropyrans, which are common structural motifs in natural products. organic-chemistry.org

Synthesis and Characterization of 2 Ethyloxane 3 Carboxylic Acid Derivatives

Esters of 2-Ethyloxane-3-carboxylic acid

Esters derived from this compound are a significant class of compounds with applications in various fields of chemical synthesis. Their preparation can be achieved through several methodologies, each offering distinct advantages.

The synthesis of esters from carboxylic acids is a fundamental transformation in organic chemistry. researchgate.net Several established methods can be applied to the esterification of this compound.

One of the most common methods is the Fischer esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orgresearchgate.net This is a reversible reaction, and often requires heating and removal of water to drive the equilibrium towards the product. libretexts.org For instance, reacting this compound with methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of concentrated sulfuric acid would yield the corresponding methyl or ethyl ester. nih.gov

Another versatile method involves the reaction of the carboxylic acid with an alkyl halide in the presence of a base. nih.gov A convenient approach utilizes tetrabutylammonium (B224687) fluoride (B91410) (Bu₄NF) as the base, which generates the highly reactive carboxylate ion in situ. nih.gov This carboxylate then reacts with an alkyl halide, such as ethyl iodide or methyl bromide, to produce the desired ester in moderate to good yields. nih.gov

For more sensitive substrates or when milder conditions are required, coupling agents can be employed. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) facilitate the formation of an "active ester" intermediate, which is then readily attacked by an alcohol to form the ester. masterorganicchemistry.com This method is particularly useful in peptide synthesis and for substrates that may be unstable under acidic or basic conditions. masterorganicchemistry.com

The following table summarizes some common esterification methods applicable to this compound:

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Heat, Removal of Water | Inexpensive reagents, suitable for large-scale synthesis | Reversible reaction, harsh conditions may not be suitable for sensitive substrates |

| Alkylation with Alkyl Halides | Alkyl Halide, Base (e.g., Bu₄NF) | Anhydrous solvent (e.g., THF, DMF) | High reactivity of carboxylate, milder conditions than Fischer esterification | Stoichiometric amount of base required, potential for side reactions |

| DCC Coupling | Alcohol, DCC | Anhydrous solvent | Mild, neutral conditions, suitable for sensitive substrates | DCC is a known allergen, byproduct can be difficult to remove |

Esters of this compound are valuable intermediates in organic synthesis. The ester functional group can be readily transformed into other functional groups, making these compounds versatile building blocks. For example, reduction of the ester group with a reducing agent like lithium aluminum hydride (LiAlH₄) would yield the corresponding primary alcohol.

Furthermore, these esters can serve as precursors in the synthesis of more complex molecules. For instance, the ethyl ester of 4-oxotetrahydro-2H-pyran-3-carboxylic acid is an important intermediate in the synthesis of pharmaceuticals. google.com While not identical, this highlights the potential utility of structurally related compounds like esters of this compound in medicinal chemistry and drug discovery. The tetrahydropyran (B127337) ring is a common motif in many natural products and biologically active compounds. ijprajournal.com

Amides of this compound

Amides are another important class of derivatives of this compound. The amide bond is a key feature in peptides and proteins and is present in many pharmaceuticals.

The direct reaction of a carboxylic acid with an amine is generally a slow process and requires high temperatures. nih.gov Therefore, the carboxylic acid is typically activated to facilitate amide bond formation.

A common method involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride . masterorganicchemistry.comnih.gov The acyl chloride of this compound can be prepared and then reacted with a primary or secondary amine to form the corresponding amide. nih.gov This reaction is generally fast and efficient.

Alternatively, coupling reagents can be used for the direct condensation of the carboxylic acid and an amine. nih.gov Reagents like titanium tetrachloride (TiCl₄) have been shown to be effective for the amidation of a wide range of carboxylic acids and amines, providing the corresponding amides in moderate to excellent yields. nih.gov Boron-based reagents, such as B(OCH₂CF₃)₃, have also been developed for direct amidation under relatively mild conditions. nih.gov

Another approach is to form a mixed anhydride. For example, the carboxylic acid can be treated with a tertiary amine and an alkyl chloroformate to generate a mixed carboxylic-carbonic anhydride, which then readily reacts with an amine to form the amide. googleapis.com

The following table outlines several methods for the synthesis of amides from this compound:

| Method | Reagents | Conditions | Advantages | Disadvantages |

| From Acyl Chlorides | Amine, Base (optional) | Anhydrous solvent | High reactivity, generally high yields | Requires prior synthesis of the acyl chloride |

| TiCl₄ Mediated Condensation | Amine, TiCl₄, Pyridine (B92270) | Heat | Direct conversion, good for a wide range of substrates | Requires stoichiometric amounts of TiCl₄, pyridine as solvent |

| Boron Reagent Mediated Amidation | Amine, B(OCH₂CF₃)₃ | Heat in MeCN | Mild conditions, simple workup in some cases | Reagent may not be readily available |

| Mixed Anhydride Method | Tertiary Amine, Alkyl Chloroformate, Amine | Low temperature | Avoids harsh reagents, good for sensitive substrates | Multi-step process |

Amide derivatives of this compound have the potential to be used as ligands in catalysis. The presence of both an oxygen atom in the oxane ring and the nitrogen and oxygen atoms of the amide group provides multiple potential coordination sites for metal ions. Chiral amides, if synthesized from enantiomerically pure this compound, could be employed as ligands in asymmetric catalysis.

Furthermore, these amides can serve as building blocks for the synthesis of more complex molecular architectures. The amide bond provides a stable linkage, and the oxane ring offers a defined three-dimensional structure. These features are desirable in the design of supramolecular assemblies and functional materials. The use of carboxylic acids as adaptive functional groups in metallaphotoredox catalysis is a growing area of research, and amide derivatives could potentially be explored in similar contexts. princeton.edu

Acyl Halides and Anhydrides Derived from this compound

Acyl halides and anhydrides are highly reactive derivatives of carboxylic acids and are primarily used as intermediates in the synthesis of other derivatives, such as esters and amides. pressbooks.pubwikipedia.org

The most common acyl halides are the acyl chlorides . libretexts.org They can be synthesized from the corresponding carboxylic acid by reaction with reagents such as thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or oxalyl chloride. pressbooks.pubwikipedia.orgcrunchchemistry.co.uk For example, reacting this compound with thionyl chloride would produce 2-Ethyloxane-3-carbonyl chloride. crunchchemistry.co.uk These compounds are typically moisture-sensitive and react readily with water to reform the carboxylic acid. libretexts.org

Acid anhydrides can be prepared from acyl chlorides by reacting them with the sodium salt of a carboxylic acid or with a carboxylic acid in the presence of a base like pyridine. pressbooks.publibretexts.org For instance, reacting 2-Ethyloxane-3-carbonyl chloride with sodium 2-Ethyloxane-3-carboxylate would yield the symmetric anhydride. Mixed anhydrides can also be synthesized by reacting the acyl chloride with a different carboxylate salt. pressbooks.pub

Due to their high reactivity, both acyl halides and anhydrides are not typically isolated as final products but are used in situ or shortly after their preparation to synthesize esters, amides, and other carboxylic acid derivatives. pressbooks.pubcrunchchemistry.co.uk

Synthetic Access and Reactivity Profiles

Synthetic Access: The synthesis of substituted oxanes, also known as tetrahydropyrans, can be achieved through various strategic approaches. A common and effective method involves the intramolecular cyclization of a corresponding open-chain precursor. For this compound, a logical precursor would be a 5-hydroxyhept-2-enoate derivative. The synthesis could proceed via an intramolecular Michael addition, where the hydroxyl group attacks the α,β-unsaturated ester.

Another viable route is the cyclization of halo-ethers, a classic approach for forming cyclic ether systems. This would involve the synthesis of an appropriate halogenated hydroxy-ester, followed by base-induced intramolecular Williamson ether synthesis.

The general reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the ether linkage within the oxane ring. The carboxylic acid group exhibits typical reactivity, enabling the formation of esters, amides, and acid chlorides. msu.edu The reactivity of carboxylic acid derivatives generally follows the order: acyl phosphates > thioesters > esters > amides. libretexts.org The ether linkage is relatively inert but can be cleaved under harsh acidic conditions.

Table 1: Plausible Synthetic Precursors and Cyclization Strategies

| Precursor Type | Key Intermediate Structure | Cyclization Method |

| Hydroxyalkene | Ethyl 5-hydroxyhept-2-enoate | Intramolecular Michael Addition |

| Halo-hydroxy-ester | Ethyl 2-bromo-5-hydroxyheptanoate | Williamson Ether Synthesis |

| Dihydroxy Acid | 2-Ethyl-5,6-dihydroxyheptanoic acid | Dehydrative Cyclization |

Utility as Activated Intermediates in Organic Synthesis

Carboxylic acids are frequently converted into more reactive forms, known as activated intermediates, to facilitate nucleophilic acyl substitution reactions. libretexts.org In the context of this compound, the carboxyl group can be activated to promote the formation of amides and esters, which are important linkages in many biologically active molecules and polymers.

Standard activation methods include:

Conversion to Acyl Chlorides: Reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields the highly reactive acyl chloride. This intermediate readily reacts with a wide range of nucleophiles, including alcohols and amines.

Formation of Active Esters: The carboxylic acid can be coupled with various alcohols using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These active esters are particularly useful in peptide synthesis, where mild reaction conditions are crucial to prevent racemization.

Conversion to Anhydrides: Treatment with a suitable acid chloride or another carboxylic acid molecule under dehydrating conditions can form a mixed or symmetric anhydride, which serves as another effective acylating agent.

Table 2: Reactivity of Activated this compound Intermediates

| Activated Intermediate | Structure | Typical Reactants | Product Formed |

| Acyl Chloride | 2-Ethyloxane-3-carbonyl chloride | Alcohols, Amines | Esters, Amides |

| Active Ester (e.g., NHS ester) | 2-Ethyloxane-3-carboxy-N-hydroxysuccinimide | Primary Amines | Amides |

| Mixed Anhydride | Acetic 2-ethyloxane-3-carboxylic anhydride | Nucleophiles (e.g., R₂NH) | Amides |

Cyclic Derivatives: Lactones and Lactams

While this compound itself does not form a simple lactone or lactam, related structures with appropriate functional groups can undergo intramolecular cyclization to yield these important heterocyclic compounds. nih.gov

Lactones: Lactones are cyclic esters formed from the intramolecular esterification of a hydroxy-carboxylic acid. mdpi.com A related precursor, such as a 2-ethyl-2-(hydroxymethyl)oxane-3-carboxylic acid, could theoretically undergo lactonization. However, a more common route to lactone formation involves the Baeyer-Villiger oxidation of a corresponding cyclic ketone. nih.govmdpi.com For instance, the oxidation of a 2-ethyl-3-acetyl-oxane could potentially yield a lactone, although ring strain and substituent effects would heavily influence the reaction's feasibility and regioselectivity. The synthesis of lactones can be achieved through various methods, including the cyclization of hydroxy acids, the reduction of ketoesters, and the oxidation of diols. nih.gov

Lactams: Lactams are cyclic amides that are core structures in many pharmaceuticals, most notably penicillin and related antibiotics. They are typically synthesized through the cyclization of amino acids. nih.gov An analogous amino acid, such as 2-ethyl-5-aminooxane-3-carboxylic acid, could undergo intramolecular amidation to form a bicyclic lactam. The Staudinger synthesis, involving the [2+2] cycloaddition of a ketene (B1206846) and an imine, is a powerful method for constructing the β-lactam ring system. nih.gov Other synthetic strategies include ring-expansion reactions and various metal-catalyzed cyclizations. organic-chemistry.org

Spectroscopic Elucidation of 2 Ethyloxane 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopyspectroscopyonline.comlibretexts.orglibretexts.orgresearchgate.net

NMR spectroscopy is a powerful method for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks. Analysis of chemical shifts, coupling constants, and correlation signals in 1D and 2D spectra allows for the unambiguous assignment of atoms and their connectivity.

The ¹H NMR spectrum of 2-Ethyloxane-3-carboxylic acid is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of the adjacent ring oxygen, the deshielding effect of the carbonyl group, and the aliphatic nature of the ethyl substituent. The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet in the 10-13 ppm region, a characteristic signal for carboxylic acids. pressbooks.publibretexts.org Protons on carbons adjacent to the ring oxygen (at the C2 and C6 positions) are deshielded and would be expected to resonate between 3.5 and 4.0 ppm. The proton at the C3 position, being alpha to the carbonyl group, is expected to appear in the 2.0-3.0 ppm range. libretexts.orglibretexts.orglibretexts.org The remaining ring protons and the ethyl group protons would appear further upfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This interactive table provides predicted chemical shift ranges and expected multiplicities for the key protons in the molecule. These values are estimated based on established principles and data from analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

| -COOH | 10.0 - 13.0 | Broad Singlet (br s) |

| H-2 (CH-O) | 3.7 - 4.0 | Doublet of Doublets (dd) |

| H-3 (CH-COOH) | 2.5 - 3.0 | Multiplet (m) |

| H-6 (-O-CH₂) | 3.5 - 3.8 | Multiplet (m) |

| Ethyl (-CH₂CH₃) | 1.4 - 1.7 | Multiplet (m) |

| Ring Protons (H-4, H-5) | 1.3 - 2.0 | Multiplets (m) |

| Ethyl (-CH₂CH₃) | 0.8 - 1.1 | Triplet (t) |

In the ¹³C NMR spectrum, the chemical shift of the carbonyl carbon is highly diagnostic. For saturated aliphatic carboxylic acids, this carbon typically resonates in the downfield region of the spectrum. pressbooks.pubopenstax.org The electron-withdrawing nature of the two oxygen atoms deshields the carbonyl carbon significantly. For this compound, the carbonyl carbon of the carboxylic acid group is expected to have a chemical shift in the range of 170-185 ppm. libretexts.orgopenstax.org This distinct signal, often weaker than protonated carbon signals, is a key identifier for the carboxyl functional group.

Table 2: Predicted ¹³C NMR Chemical Shift for the Carbonyl Carbon This table highlights the expected chemical shift for the carbonyl carbon, a key feature in the ¹³C NMR spectrum of carboxylic acids.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C OOH) | 170 - 185 |

To definitively establish the molecular structure and assign all proton and carbon signals, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. Key correlations would be expected between the proton at C2 and the proton at C3, as well as between the protons of the ethyl group and the proton at C2. This helps to piece together the connectivity of the proton framework.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons, allowing for the unambiguous assignment of each carbon atom in the oxane ring and the ethyl group based on the previously assigned proton signals.

Infrared (IR) and Raman Spectroscopyspectroscopyonline.comlibretexts.orglibretexts.orgresearchgate.net

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The carbonyl group (C=O) of a carboxylic acid gives rise to one of the most intense and recognizable bands in an IR spectrum. udel.edu For saturated, aliphatic carboxylic acids that exist as hydrogen-bonded dimers, this stretching vibration typically appears as a strong, sharp absorption in the range of 1700-1725 cm⁻¹. echemi.com The presence of a strong band near 1710 cm⁻¹ would be a primary indicator of the carboxylic acid functional group in its common dimeric form. pressbooks.puborgchemboulder.com This vibrational mode is also active in Raman spectroscopy and can be observed in the Raman spectrum of the compound. researchgate.netrsc.org

The hydroxyl (O-H) group of a carboxylic acid has a unique and highly characteristic appearance in the IR spectrum. Due to strong intermolecular hydrogen bonding, which leads to the formation of stable cyclic dimers, the O-H stretching vibration is exceptionally broad. spectroscopyonline.com This absorption appears as a very broad, intense band spanning a wide range of frequencies, typically from 3300 cm⁻¹ down to 2500 cm⁻¹. echemi.comorgchemboulder.com This broad envelope often overlaps with the C-H stretching vibrations, which appear as sharper peaks on top of the broad O-H signal. orgchemboulder.com The presence of this distinctively broad absorption is considered definitive evidence for the presence of a hydrogen-bonded carboxylic acid group.

Characteristic Vibrational Modes of the Oxane Ring

The vibrational spectrum of this compound is complex, with characteristic bands arising from the oxane ring, the carboxylic acid group, and the ethyl substituent. The oxane ring, a six-membered saturated heterocycle containing an oxygen atom, exhibits several characteristic vibrational modes that are crucial for its spectroscopic identification. These modes are primarily associated with the stretching and bending of the C-O-C and C-C bonds within the ring, as well as various methylene (B1212753) group vibrations.

The identification of bands arising from the stretching vibrations of the tetrahydropyran (B127337) (oxane) ring is fundamental to the analysis of the spectra of related molecules. caltech.edu In the infrared (IR) and Raman spectra of oxane derivatives, the C-O-C stretching vibrations are particularly diagnostic. These typically appear as strong bands in the region of 1150-1050 cm⁻¹. For this compound, two prominent C-O-C stretching modes are expected: an asymmetric stretch and a symmetric stretch. The asymmetric C-O-C stretching vibration usually gives rise to a strong absorption band at a higher frequency, while the symmetric stretch appears at a lower frequency and can be weaker in the IR spectrum but strong in the Raman spectrum.

In addition to the C-O-C stretching modes, the oxane ring also exhibits characteristic scissoring, wagging, twisting, and rocking vibrations of its methylene (CH₂) groups. libretexts.org These deformation modes typically occur in the fingerprint region of the IR spectrum, from approximately 1470 cm⁻¹ down to 600 cm⁻¹. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are also characteristic and are often observed in the lower frequency region of the Raman spectrum. The presence of the ethyl and carboxylic acid substituents on the oxane ring will influence the exact frequencies and intensities of these vibrations due to electronic and steric effects, as well as vibrational coupling.

A study on benzoxazine (B1645224) monomers, which also contain an oxazine (B8389632) ring, has shown that bands in the 960-900 cm⁻¹ region can be a mixture of the O-C₂ stretching of the oxazine ring and phenolic ring vibrational modes. nih.gov While this compound lacks the aromatic component, this highlights the potential for complex vibrational coupling involving the oxane ring.

Interactive Data Table: Expected Vibrational Modes of the Oxane Ring in this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity | Notes |

| Asymmetric C-O-C Stretch | 1150 - 1085 | Strong | Often one of the most intense bands in the IR spectrum. |

| Symmetric C-O-C Stretch | 1085 - 1050 | Medium to Strong (IR), Strong (Raman) | May be coupled with other ring vibrations. |

| CH₂ Scissoring | 1470 - 1440 | Medium | Characteristic of methylene groups in a cyclic system. |

| CH₂ Wagging/Twisting | 1350 - 1150 | Medium to Weak | Can be numerous and overlap with other bands. |

| Ring Breathing | 900 - 800 | Weak (IR), Strong (Raman) | A collective vibration of the entire ring skeleton. |

| Ring Puckering/Deformation | < 600 | Weak | Low-energy vibrations sensitive to conformation. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives. The fragmentation patterns observed in the mass spectrum provide valuable information about the connectivity of atoms within the molecule.

Molecular Ion and Fragmentation Pattern Analysis

In electron ionization (EI) mass spectrometry, the initial event is the removal of an electron from the molecule to form a molecular ion (M⁺•). chemguide.co.uk The stability of the molecular ion of this compound will influence its abundance in the mass spectrum. For cyclic ethers and carboxylic acids, the molecular ion peak is generally observable. libretexts.orgyoutube.com

The fragmentation of the molecular ion of this compound is expected to be directed by the functional groups present, namely the ether linkage and the carboxylic acid. libretexts.org Common fragmentation pathways for cyclic ethers involve cleavage of the C-C bond adjacent (alpha) to the oxygen atom. libretexts.org For the oxane ring, this would lead to the opening of the ring and subsequent loss of small neutral molecules.

The carboxylic acid group also directs fragmentation. libretexts.org Characteristic losses include the hydroxyl radical (•OH, M-17) and the carboxyl group (•COOH, M-45). libretexts.orgyoutube.com Another common fragmentation for carboxylic acids is the McLafferty rearrangement, if a gamma-hydrogen is available for abstraction by the carbonyl oxygen. youtube.comopenstax.org

For this compound, key fragmentation pathways would likely include:

Alpha-cleavage at the C2 position, leading to the loss of the ethyl group (•C₂H₅, M-29) to form a stable oxonium ion.

Cleavage of the bond between the carboxylic acid group and the oxane ring, resulting in a fragment corresponding to the protonated oxane ring or the loss of the COOH group.

Ring-opening fragmentation , initiated by cleavage of the C-O or adjacent C-C bonds, followed by the loss of small molecules like ethene (C₂H₄) or formaldehyde (B43269) (CH₂O).

Loss of water (H₂O, M-18) from the molecular ion, a common fragmentation for alcohols and sometimes observed for carboxylic acids. cam.ac.uk

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| M⁺• | Molecular Ion | Ionization of the parent molecule. |

| M-17 | [M-OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |

| M-29 | [M-C₂H₅]⁺ | Alpha-cleavage with loss of the ethyl group. |

| M-45 | [M-COOH]⁺ | Loss of the carboxyl group. |

| Various | Ring-opened fragments | Cleavage of the oxane ring bonds. |

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) allows for the measurement of the mass-to-charge ratio (m/z) of an ion with very high accuracy. This precision makes it possible to determine the elemental composition of the molecular ion and its fragments. For a compound like this compound (C₈H₁₄O₃), the exact mass of the molecular ion can be calculated and compared to the experimentally measured mass to confirm its elemental formula. This is a crucial step in the unambiguous identification of the compound.

Applications in Enantiomeric Purity Assessment (e.g., with chiral tags)

Since this compound is a chiral molecule, assessing its enantiomeric purity is often necessary. Mass spectrometry can be employed for this purpose, typically by derivatizing the enantiomers with a chiral tag. This process converts the enantiomers into diastereomers, which, having different physical properties, can often be distinguished by mass spectrometry, particularly with tandem MS techniques. The relative intensities of the signals corresponding to the diastereomeric derivatives can then be used to quantify the enantiomeric excess.

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

Circular dichroism (CD) spectroscopy is an essential technique for studying chiral molecules like this compound. It measures the differential absorption of left and right circularly polarized light. For a chiral molecule, the CD spectrum is a unique fingerprint that is highly sensitive to its three-dimensional structure, including its absolute configuration and conformation.

The CD spectrum of this compound would be expected to show Cotton effects (positive or negative bands) corresponding to the electronic transitions of its chromophores. The primary chromophore in this molecule is the carbonyl group of the carboxylic acid. The n → π* transition of the carbonyl group, which is electronically forbidden but magnetically allowed, typically gives rise to a CD band in the 200-220 nm region. The sign and intensity of this Cotton effect are directly related to the stereochemistry of the chiral centers adjacent to the carboxylic acid group.

Theoretical calculations, often using time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given absolute configuration. lew.ro By comparing the experimentally measured CD spectrum with the calculated spectra for the possible enantiomers, the absolute configuration of this compound can be determined. uantwerpen.be Furthermore, induced circular dichroism (ICD) can be observed when an achiral molecule binds to a chiral environment, or when a chiral molecule's conformation is altered upon binding, providing information about intermolecular interactions. lew.ro

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. If a suitable single crystal of this compound or one of its derivatives can be grown, X-ray diffraction analysis can provide precise information on bond lengths, bond angles, and torsion angles.

This technique would reveal the solid-state conformation of the oxane ring (e.g., chair, boat, or twist-boat) and the relative stereochemistry of the ethyl and carboxylic acid substituents. Crucially, for a chiral compound, X-ray crystallography can be used to determine the absolute configuration without ambiguity, often through the use of anomalous dispersion effects, especially if a heavy atom is present in the crystal structure. The crystal packing, including intermolecular interactions like hydrogen bonding from the carboxylic acid groups, would also be elucidated. researchgate.net

Interactive Data Table: Potential Information from X-ray Crystallography of this compound

| Structural Parameter | Information Gained |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the molecule. |

| Bond Lengths and Angles | Accurate measurements of molecular geometry. |

| Torsion Angles | Details of the molecular conformation, including ring puckering. |

| Absolute Configuration | Unambiguous determination of the R/S configuration at chiral centers. |

| Intermolecular Interactions | Identification of hydrogen bonds and other non-covalent interactions. |

Advanced Applications of 2 Ethyloxane 3 Carboxylic Acid in Organic Synthesis

Applications in Ligand Design and Catalysis

Without any foundational research on this specific molecule, any attempt to create the requested content would be speculative and would not meet the standards of scientific accuracy.

Precursors for Pharmaceutically and Agrochemicaly Relevant Scaffolds

Extensive research of publicly available scientific literature and chemical databases did not yield specific examples of "2-Ethyloxane-3-carboxylic acid" being utilized as a direct precursor for the synthesis of pharmaceutically or agrochemically relevant scaffolds. While the broader class of oxane-containing molecules and carboxylic acids are integral to the development of numerous bioactive compounds, the specific substitution pattern of a 2-ethyl and a 3-carboxy group on an oxane ring does not appear in prominent synthetic routes for established pharmaceuticals or agrochemicals within the reviewed literature.

The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, appearing in a variety of natural products and synthetic drugs. Its conformational flexibility and ability to engage in hydrogen bonding interactions make it a valuable component in drug design. For instance, derivatives of neuraminic acid, which feature an oxane-2-carboxylic acid core, are crucial in the development of antiviral medications. However, these structures differ significantly from the requested this compound.

Similarly, in the field of agrochemicals, while various heterocyclic compounds are employed, there is no specific mention of scaffolds derived from this compound in the surveyed literature. Research in this area often focuses on novel heterocyclic systems that can act as herbicides, pesticides, or fungicides.

The absence of direct findings suggests that this compound may be a novel compound, a specialized intermediate with limited public documentation, or a structure that has not yet been extensively explored for these applications. Therefore, no detailed research findings or data tables on its use as a precursor for pharmaceutical or agrochemical scaffolds can be provided at this time.

Theoretical and Computational Investigations of 2 Ethyloxane 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and nature of chemical bonding within a molecule. For 2-Ethyloxane-3-carboxylic acid, these calculations can provide insights into the distribution of electron density, the energies of molecular orbitals, and the partial atomic charges, all of which govern the molecule's reactivity and intermolecular interactions.

The presence of an oxygen atom within the oxane ring and the carboxylic acid group introduces significant polarity to the molecule. The calculated electrostatic potential surface would be expected to show a region of high electron density (negative potential) around the oxygen atoms of the ether and carboxylic acid functionalities, making them potential sites for electrophilic attack or hydrogen bond acceptance. Conversely, the acidic proton of the carboxyl group would exhibit a strong positive potential, indicative of its propensity to act as a hydrogen bond donor.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's chemical reactivity. The HOMO is anticipated to be localized primarily on the non-bonding orbitals of the oxygen atoms, while the LUMO is likely to be associated with the π* orbital of the carbonyl group in the carboxylic acid. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

A hypothetical data table summarizing key electronic properties calculated using a DFT method (e.g., B3LYP/6-31G*) is presented below.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy unoccupied orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.8 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

Conformational Analysis and Energy Landscape Exploration

The six-membered oxane ring of this compound is not planar and can adopt a variety of puckered conformations, most notably the chair, boat, and twist-boat forms. The chair conformation is generally the most stable for six-membered rings, as it minimizes both angular and torsional strain. The ethyl and carboxylic acid substituents can occupy either axial or equatorial positions on the ring.

Ring Puckering: The chair conformation of the oxane ring is expected to be the global minimum on the potential energy surface. Within the chair conformation, there are two possible orientations for the substituents at the C2 and C3 positions. The relative stability of these conformers is dictated by steric interactions, particularly 1,3-diaxial interactions.

A computational conformational search would typically identify several low-energy conformers. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution.

Below is a hypothetical table of the relative energies of different conformers of this compound, which would be obtained from computational analysis.

| Conformer | Substituent Orientations (C2-Ethyl, C3-COOH) | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |

| Chair 1 | Equatorial, Equatorial | 0.00 | Most stable due to minimized steric hindrance. |

| Chair 2 | Equatorial, Axial | 1.85 | Increased steric strain due to the axial carboxylic acid group. |

| Chair 3 | Axial, Equatorial | 2.50 | Significant 1,3-diaxial interactions involving the ethyl group. |